Epsilon-Acetyl-L-lysine (CAS 692-04-6) is a highly specific, naturally occurring modified amino acid characterized by the acetylation of its side-chain epsilon amine [1]. In commercial procurement, it serves as an indispensable analytical standard for metabolomics, a primary substrate for histone deacetylase (HDAC) and sirtuin (SIRT) enzymatic assays, and a critical non-canonical amino acid (ncAA) for genetic code expansion (GCE) technologies. Unlike fully protected peptide synthesis building blocks, this compound provides the exact physiological mass and charge state required for accurate mass spectrometry calibration and direct in vivo amber suppression workflows [1].
Substituting epsilon-acetyl-L-lysine with unmodified L-lysine or the structural isomer N-alpha-acetyl-L-lysine fundamentally compromises assay integrity and synthetic orthogonal translation [1]. Unmodified L-lysine lacks the acetyl moiety required for HDAC/SIRT recognition, rendering it inert in deacetylation assays. Conversely, N-alpha-acetyl-L-lysine features acetylation at the backbone amine, which alters the molecule's overall charge, isoelectric point, and side-chain nucleophilicity, making it incompatible with anti-acetyl-lysine antibodies and pyrrolysyl-tRNA synthetase (PylRS) binding pockets [1]. Furthermore, utilizing fully protected derivatives like Fmoc-Lys(Ac)-OH as analytical standards introduces massive retention time shifts and ionization artifacts in LC-MS/MS metabolomics workflows, necessitating the procurement of the unprotected epsilon-acetylated form for accurate baseline calibration .
Epsilon-acetyl-L-lysine is the exclusive physiological target for HDAC and SIRT enzymes. When utilized as a free amino acid standard or incorporated into fluorogenic peptide substrates, the epsilon-acetyl group is specifically recognized and cleaved . Attempts to substitute with N-alpha-acetyl-L-lysine or unmodified L-lysine result in zero deacetylation activity because the enzyme active site is structurally evolved to accommodate the long aliphatic side chain of lysine terminating in an acetylated amine, not an acetylated alpha-carbon backbone.
| Evidence Dimension | HDAC/SIRT enzymatic deacetylation activity |
| Target Compound Data | Epsilon-acetyl-L-lysine (Active substrate, specific recognition) |
| Comparator Or Baseline | N-alpha-acetyl-L-lysine (0% activity, non-substrate) |
| Quantified Difference | 100% loss of enzymatic recognition when substituting epsilon for alpha acetylation. |
| Conditions | In vitro HDAC/SIRT enzymatic cleavage assays. |
Procurement of the exact epsilon-isomer is mandatory for developing epigenetic screening kits, calibrating deacetylase inhibitors, and validating anti-acetyl-lysine antibodies.
In synthetic biology, epsilon-acetyl-L-lysine is procured as a non-canonical amino acid (ncAA) for site-directed incorporation into proteins via the pyrrolysyl-tRNA synthetase (PylRS)/tRNACUA orthogonal pair [1]. The PylRS binding pocket specifically recognizes the epsilon-acetylated side chain. Supplementing culture media with unmodified L-lysine or alpha-acetyl-L-lysine yields no amber suppression because these analogs cannot be charged onto the orthogonal tRNA.
| Evidence Dimension | Amber codon suppression efficiency (protein yield) |
| Target Compound Data | Epsilon-acetyl-L-lysine (Enables full-length protein translation via PylRS) |
| Comparator Or Baseline | Unmodified L-lysine (Fails to bind PylRS, resulting in truncated proteins) |
| Quantified Difference | Binary functional difference (functional orthogonal translation vs. complete translation termination). |
| Conditions | E. coli or mammalian cell culture expressing PylRS/tRNACUA systems. |
For biomanufacturing and synthetic biology, purchasing the correct epsilon-acetylated precursor is the only way to achieve site-specific acetylation in recombinant proteins.
The position of the acetyl group drastically alters the molecule's reactivity with carbonyl compounds. In two-phase condensation reactions with hexanal to form fluorescent products, unmodified L-lysine reacts the fastest, followed by N-alpha-acetyl-L-lysine, while N-epsilon-acetyl-L-lysine exhibits the slowest reaction kinetics [1]. This demonstrates that masking the highly nucleophilic epsilon-amine significantly stabilizes the molecule against unwanted Maillard-type reactions or aldehyde condensations compared to its alpha-acetylated counterpart.
| Evidence Dimension | Initial rate of fluorescent condensation product formation |
| Target Compound Data | N-epsilon-acetyl-L-lysine (Slowest reaction rate) |
| Comparator Or Baseline | N-alpha-acetyl-L-lysine (Faster reaction rate) and L-lysine (Fastest) |
| Quantified Difference | Sequential reduction in nucleophilic condensation kinetics (L-lysine > N-alpha-acetyl > N-epsilon-acetyl). |
| Conditions | Aqueous phosphate buffer and 1-octanol solution of hexanal at pH 6.8. |
Understanding this differential reactivity is crucial for formulators preventing unwanted cross-linking or degradation in complex biological mixtures and analytical standards.
For targeted metabolomics and PTM profiling, epsilon-acetyl-L-lysine must be utilized as an analytical standard to establish accurate retention times and collision-induced dissociation (CID) fragmentation patterns. Substituting with Fmoc-Lys(Ac)-OH (a common peptide synthesis precursor) introduces a massive hydrophobic fluorenylmethyloxycarbonyl group, drastically shifting the LC retention time and altering the m/z ratio, rendering it useless for calibrating endogenous acetyl-lysine detection.
| Evidence Dimension | LC-MS/MS suitability for endogenous metabolite calibration |
| Target Compound Data | Epsilon-acetyl-L-lysine (Matches endogenous m/z 188.22 and physiological retention time) |
| Comparator Or Baseline | Fmoc-Lys(Ac)-OH (m/z 410.47, extreme hydrophobic retention shift) |
| Quantified Difference | ~222 Da mass shift and incompatible chromatographic behavior. |
| Conditions | Reversed-phase LC-MS/MS metabolomics workflows. |
Procurement of the unprotected epsilon-acetyl-L-lysine is strictly required for clinical and research laboratories quantifying epigenetic markers in human fluids or tissue lysates.
Used as a core standard and hapten for developing and calibrating HDAC/SIRT activity assays and generating highly specific anti-acetyl-lysine antibodies, where alpha-acetylated analogs fail to provide the correct epitope .
Procured as a non-canonical amino acid feed supplement for E. coli or mammalian cell cultures utilizing PylRS amber suppression to produce site-specifically acetylated proteins [1].
Utilized as a pure analytical reference standard in LC-MS/MS libraries to quantify endogenous epsilon-acetyl-L-lysine levels in serum, urine, or cellular lysates, avoiding the mass and retention shifts associated with protected peptide precursors .